3-Dimethylsulfamoyl-4-methoxy-benzoic acid
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Overview
Description
3-Dimethylsulfamoyl-4-methoxy-benzoic acid is an organic compound with the molecular formula C10H13NO5S and a molecular weight of 259.28 g/mol . It is characterized by the presence of a dimethylsulfamoyl group and a methoxy group attached to a benzoic acid core. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-methoxybenzoic acid with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with dimethylamine to yield the final product .
Industrial Production Methods
While specific industrial production methods for 3-Dimethylsulfamoyl-4-methoxy-benzoic acid are not widely documented, the general approach involves large-scale sulfonation and amination reactions under controlled conditions to ensure high yield and purity. The process typically requires the use of specialized equipment to handle the reactive intermediates and maintain safety standards.
Chemical Reactions Analysis
Types of Reactions
3-Dimethylsulfamoyl-4-methoxy-benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The methoxy group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by acid or base catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields 3-dimethylsulfamoyl-4-hydroxy-benzoic acid, while reduction of the sulfonyl group results in 3-dimethylsulfanyl-4-methoxy-benzoic acid .
Scientific Research Applications
3-Dimethylsulfamoyl-4-methoxy-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions due to its ability to interact with biological macromolecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. The methoxy group can also participate in hydrophobic interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Lacks the dimethylsulfamoyl group, resulting in different chemical properties and reactivity.
3-Dimethylsulfamoyl-benzoic acid: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
4-Dimethylsulfamoyl-benzoic acid: Similar structure but with the dimethylsulfamoyl group in a different position, leading to variations in reactivity and applications.
Uniqueness
3-Dimethylsulfamoyl-4-methoxy-benzoic acid is unique due to the presence of both the dimethylsulfamoyl and methoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in research and industry, making it a valuable compound for various scientific endeavors .
Properties
IUPAC Name |
3-(dimethylsulfamoyl)-4-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-11(2)17(14,15)9-6-7(10(12)13)4-5-8(9)16-3/h4-6H,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLMCRQJDMMJSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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